Demethylalangiside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

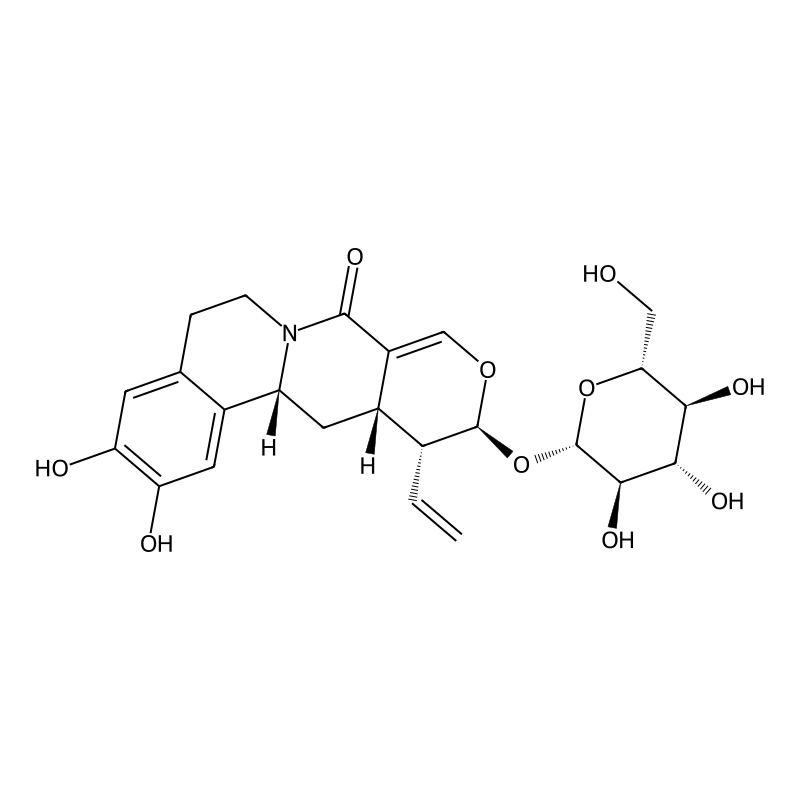

Demethylalangiside is a naturally occurring compound primarily derived from plants in the Alangiaceae family, particularly from the genus Alangium. It is classified as a type of alkaloid and is structurally related to other compounds such as alangiside and isoalangiside. The molecular formula of demethylalangiside is C₁₈H₁₉N₃O₃, and it features a complex structure that includes an isoquinoline moiety, which is characteristic of many alkaloids. This compound has garnered interest due to its potential therapeutic properties and its role in various biological activities.

Non-enzymatic reactions also play a role in the transformation of demethylalangiside and its derivatives, where acidic conditions can lead to the formation of lactams and other cyclic structures .

Demethylalangiside exhibits notable biological activities, particularly in its ability to inhibit superoxide anion radical formation, which may contribute to its potential as an antioxidant . Additionally, compounds related to demethylalangiside have been studied for their anticancer properties, with some studies indicating that they may act as chemopreventive agents by modulating oxidative stress pathways .

Furthermore, research has shown that demethylalangiside and its analogs can interact with various biological targets, making them of interest in pharmacological studies aimed at developing new therapeutic agents.

The synthesis of demethylalangiside can occur through both natural extraction from plant sources and synthetic chemical methods. Natural extraction typically involves isolating the compound from Alangium species or other related plants using techniques such as solvent extraction and chromatographic methods.

In laboratory settings, synthetic approaches may include:

- Enzymatic synthesis: Utilizing specific enzymes like O-methyltransferases to catalyze the methylation of precursor compounds.

- Chemical synthesis: Employing

Demethylalangiside has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may be developed into therapeutic agents for conditions related to oxidative stress or cancer.

- Natural products chemistry: As a compound of interest in phytochemistry, it contributes to the understanding of plant-derived bioactive substances.

- Cosmetics: Its antioxidant properties could be leveraged in cosmetic formulations aimed at skin protection against oxidative damage.

Interaction studies have shown that demethylalangiside can influence various biochemical pathways. For instance, its ability to inhibit superoxide anion radical formation suggests a mechanism by which it could protect cells from oxidative damage. Additionally, studies examining its interactions with cellular receptors or enzymes could provide insights into its pharmacological potential and mechanisms of action .

Demethylalangiside shares structural similarities with several other alkaloids. Here are some notable compounds for comparison:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Alangiside | Contains an isoquinoline structure | Antioxidant properties |

| Isoalangiside | Similar backbone with slight variations | Potential anticancer effects |

| N-deacetylisoipecoside | Related through biosynthetic pathways | Involved in emetine biosynthesis |

Uniqueness

Demethylalangiside is unique due to its specific structural modifications that differentiate it from closely related compounds. Its distinct methylation pattern contributes to its unique biological activities, particularly in antioxidant mechanisms and potential therapeutic applications.

Enzymatic Condensation of Dopamine and Secologanin

The initial step in demethylalangiside biosynthesis involves the enzymatic condensation of dopamine and secologanin through a Pictet-Spengler type reaction [8] [12]. This fundamental reaction proceeds via two distinct enzymatic pathways that generate stereoisomeric products with different biological fates [9] [12].

The condensation reaction produces two diastereomeric products: (1R)-deacetylipecoside and (1S)-deacetylisoipecoside [8] [12]. Research conducted on Alangium lamarckii demonstrated that cell-free extracts can rapidly condense dopamine and secologanin at pH 7.5 to form both stereoisomers [12]. The (1R)-deacetylipecoside serves as the precursor for demethylalangiside formation, while the (1S)-deacetylisoipecoside leads to demethylisoalangiside production [11] [12].

The enzymatic mechanism involves specific enzymes that exhibit stereospecificity for each diastereomer formation [8] [9]. The discovery of these enzyme activities in Alangium species has revealed that the naturally occurring stereoisomeric forms of tetrahydroisoquinoline-monoterpene alkaloids are determined by this initial enzymatic condensation step [12].

| Reaction Parameters | Values | Reference |

|---|---|---|

| Optimal pH | 7.5 | [12] |

| Substrate Specificity | Dopamine and Secologanin | [9] [12] |

| Products | (1R)-deacetylipecoside and (1S)-deacetylisoipecoside | [8] [12] |

| Conversion Rate | Rapid at optimal conditions | [12] |

The stereochemical outcome of this condensation directly influences the downstream biosynthetic pathway, with the (1R)-epimer serving as the specific precursor for the formation of alkaloidal glucosides including demethylalangiside [8] [11].

Role of Deacetylipecoside Synthase in Biosynthesis

Deacetylipecoside synthase represents a crucial enzyme in the biosynthetic pathway of demethylalangiside, catalyzing the stereospecific formation of (1R)-deacetylipecoside from dopamine and secologanin [9] [10]. This enzyme, classified under EC number 4.3.3.4, belongs to the family of lyases and specifically functions as an amine lyase that cleaves carbon-nitrogen bonds [10].

The enzyme has been purified and characterized from Alangium lamarckii leaves, achieving a 570-fold purification with 22% recovery of enzyme activity [9]. Biochemical characterization revealed that deacetylipecoside synthase is a single polypeptide with a molecular weight of 30,000 daltons [9]. The enzyme exhibits optimal activity at pH 7.5 and demonstrates maximum catalytic efficiency at 45 degrees Celsius [9].

Kinetic analysis of deacetylipecoside synthase has provided detailed insights into its substrate specificity and catalytic properties [9]. The apparent Michaelis-Menten constant (Km) values for dopamine and secologanin are 0.7 millimolar and 0.9 millimolar, respectively [9]. These kinetic parameters indicate the enzyme's high affinity for both substrates under physiological conditions.

| Enzyme Properties | Values | Reference |

|---|---|---|

| Molecular Weight | 30,000 daltons | [9] |

| Optimal pH | 7.5 | [9] |

| Optimal Temperature | 45°C | [9] |

| Km for Dopamine | 0.7 mM | [9] |

| Km for Secologanin | 0.9 mM | [9] |

| Purification Fold | 570-fold | [9] |

| Activity Recovery | 22% | [9] |

The enzyme demonstrates remarkable substrate specificity toward dopamine, with neither tyramine nor tryptamine serving as alternative substrates [9]. Interestingly, the enzyme activity is not inhibited by its substrate dopamine, but shows inhibition by alangimakine and dehydroalangimakine with similar inhibition constants (I₅₀) of 10 micromolar [9]. This inhibition pattern suggests potential regulatory mechanisms that control the biosynthetic flux through feedback inhibition by related alkaloid metabolites [9].

O-Methylation and Glucosylation Enzymes in Alkaloid Modification

The biosynthetic pathway of demethylalangiside involves sophisticated enzymatic modifications through O-methylation and glucosylation reactions that contribute to the structural diversity and biological activity of the final alkaloid glycoside [8] [14] [15]. These modifications represent critical steps that transform the initial condensation products into the complex glycosidic alkaloids found in plant tissues.

O-methyltransferases play pivotal roles in alkaloid biosynthesis by catalyzing the transfer of methyl groups from S-adenosyl-L-methionine to hydroxyl groups on alkaloid substrates [14] [15]. In the context of demethylalangiside biosynthesis, multiple O-methyltransferases contribute to the modification of hydroxyl groups at specific positions on the tetrahydroisoquinoline skeleton [8] [14].

Research on related isoquinoline alkaloid pathways has identified several classes of O-methyltransferases with distinct substrate specificities [14] [15]. The 6-O-methyltransferase (6OMT) catalyzes methylation at the 6-position of norcoclaurine derivatives, while 4'-O-methyltransferase (4'OMT) specifically targets the 4'-hydroxyl group of 3'-hydroxy-N-methylcoclaurine [14] [19]. Additionally, specialized O-methyltransferases such as scoulerine 9-O-methyltransferase demonstrate the diversity of methylation patterns possible in alkaloid biosynthesis [14] [15].

| O-Methyltransferase Type | Substrate Specificity | Product | Reference |

|---|---|---|---|

| 6-O-methyltransferase | Norcoclaurine 6-OH | 6-O-methylnorcoclaurine | [14] [19] |

| 4'-O-methyltransferase | 3'-hydroxy-N-methylcoclaurine 4'-OH | 4'-O-methyl derivative | [14] [19] |

| 7-O-methyltransferase | Reticuline 7-OH | Laudanine | [15] |

| 9-O-methyltransferase | Scoulerine 9-OH | 9-O-methylscoulerine | [14] |

The kinetic properties of these O-methyltransferases have been extensively characterized, revealing their catalytic efficiencies and substrate preferences [15] [41]. For instance, studies on reticuline O-methyltransferases have shown Km values ranging from 24.5 to 393 micromolar for different substrates, with corresponding kcat/Km values between 0.26 and 0.82 per second per millimolar [15].

Glucosylation reactions represent another crucial modification in demethylalangiside biosynthesis, where glucose moieties are attached to the alkaloid backbone to form glycosidic bonds [3] [8]. These modifications typically occur through the action of glucosyltransferases that utilize UDP-glucose as the sugar donor [8]. The glucosylation process not only affects the solubility and stability of the alkaloid but also influences its biological activity and cellular localization [8] [11].

The spontaneous cyclization reactions that convert deacetylipecoside to demethylalangiside represent non-enzymatic modifications that occur under physiological conditions [11] [12]. These cyclization reactions involve lactamization processes that form the characteristic cyclic structures found in the final alkaloid glycoside [11].

Genetic and Regulatory Factors Influencing Biosynthesis

The biosynthesis of demethylalangiside is subject to complex genetic and regulatory mechanisms that control the expression of biosynthetic genes and coordinate the production of alkaloid metabolites [20] [21] [22]. These regulatory systems involve multiple levels of control, including transcriptional regulation by transcription factors, post-translational modifications, and metabolic feedback mechanisms.

Transcription factors represent key regulatory elements in alkaloid biosynthesis, with several families identified as important controllers of gene expression [20] [21] [23]. The basic helix-loop-helix (bHLH) transcription factor family plays particularly important roles in regulating isoquinoline alkaloid biosynthesis [20] [24]. Research has identified specific bHLH transcription factors that can regulate the expression of genes associated with benzylisoquinoline alkaloid biosynthesis, forming distinct branches specific to isoquinoline alkaloid production [24].

WRKY transcription factors constitute another important regulatory family in alkaloid biosynthesis [20] [21] [23]. These transcription factors have been shown to regulate the expression of key biosynthetic genes and can significantly impact alkaloid accumulation [20] [24]. For example, CjWRKY1 from Coptis japonica has been demonstrated to regulate isoquinoline alkaloid biosynthesis, and its ectopic expression in cultured plant cells can increase alkaloid accumulation by 2- to 5-fold [20].

| Transcription Factor Family | Target Genes | Effect on Alkaloid Production | Reference |

|---|---|---|---|

| bHLH | Biosynthetic pathway genes | Positive regulation | [20] [24] |

| WRKY | Multiple pathway genes | 2-5 fold increase | [20] [24] |

| AP2/ERF | Early pathway genes | Pathway activation | [20] [21] |

| MYB | Structural genes | Variable effects | [20] [21] |

The APETALA2/ethylene-responsive factor (AP2/ERF) family represents another crucial group of transcriptional regulators [20] [21] [22]. These transcription factors often respond to jasmonate signaling, which serves as an important cue for alkaloid biosynthesis in response to environmental stresses [20] [22]. The jasmonate signaling cascade involves complex interactions between transcription factors and shows tissue-specific and developmental regulation patterns [20] [22].

Post-transcriptional and post-translational regulatory mechanisms also contribute to the control of alkaloid biosynthesis [20] [22]. These include protein modifications that can activate or deactivate transcription factors, thereby fine-tuning the biosynthetic response [22] [23]. The regulatory network often involves both positive and negative regulators that work in concert to maintain appropriate levels of alkaloid production [20].

Gene clustering represents an important genomic feature that influences alkaloid biosynthesis regulation [20] [25]. In many alkaloid-producing plants, biosynthetic genes are organized in clusters that facilitate coordinated expression and regulation [25]. These gene clusters often show high levels of co-expression, suggesting coordinated regulatory mechanisms that control the entire biosynthetic pathway [25].

Environmental and developmental factors also play crucial roles in regulating demethylalangiside biosynthesis [20] [21]. Studies have shown that alkaloid production is often induced by biotic and abiotic stresses, with the regulatory system responding to pathogen attack, herbivore damage, and environmental changes [20] [22]. The tissue-specific and developmental-stage-specific expression patterns of biosynthetic genes reflect the sophisticated regulatory mechanisms that have evolved to optimize alkaloid production for plant defense and survival [20] [21].

Demethylalangiside demonstrates a widespread occurrence across multiple species within the genus Alangium, representing a chemotaxonomic marker for this plant family [1] [2]. The compound has been consistently identified in six major Alangium species, with varying concentrations and co-occurring alkaloid profiles depending on the specific species and geographic location [3] [4].

Alangium salviifolium represents the most extensively studied species regarding demethylalangiside occurrence. This species, commonly known as sage-leaved alangium, contains demethylalangiside primarily in its leaves and aerial parts [3]. Research has demonstrated that demethylalangiside co-occurs with related alkaloids including alangiside, isoalangiside, and 3-O-demethyl-2-O-methylalangiside, forming a characteristic alkaloid profile that distinguishes this species from other members of the genus [2] [5]. The compound contributes to the antioxidant properties of the plant, with demethylalangiside exhibiting significant DPPH free radical scavenging activity with an IC50 value of 24.0 micrometers [3].

Alangium kurzii represents another significant source of demethylalangiside, with the compound being isolated from leaf tissues alongside alangiside and the novel compound 6-O-methyl-N-deacetylipecosidic acid [4]. This species distribution is primarily concentrated in Southeast Asian regions, contributing to the overall phytochemical diversity of the Alangium genus in this biogeographic region.

Alangium chinense contains demethylalangiside as part of a broader phenolic glycoside profile [6] [7]. This species demonstrates remarkable geographic distribution spanning from tropical Africa through Asia to China, indicating the compound's presence across diverse ecological zones and suggesting evolutionary conservation of the biosynthetic pathways responsible for demethylalangiside production [8] [9].

The occurrence of demethylalangiside in Alangium longiflorum has been documented alongside structurally related compounds such as 2'-O-trans-sinapoylisoalangiside and 8-hydroxytubulosine [10] [11]. This species, native to Borneo and the Philippines, represents an important biodiversity hotspot for monoterpenoid tetrahydroisoquinoline alkaloids, with demethylalangiside serving as a principal alkaloid component [12] [13].

Alangium lamarckii produces demethylalangiside in both fruits and leaves, with the compound co-occurring with alangiside, tubulosine, and cephaeline [14] [15]. The presence of demethylalangiside in fruit tissues suggests its potential role in plant defense mechanisms and seed protection strategies [16].

Alangium platanifolium contains demethylalangiside alongside various iridoid esters, representing a unique chemotype within the genus [17]. This species extends the geographic range of demethylalangiside-containing plants from East Asia into temperate regions including Russia, demonstrating the compound's occurrence across diverse climatic zones.

Presence in Non-Alangium Plant Families (Rubiaceae, Adoxaceae)

The identification of demethylalangiside in plant families outside Alangiaceae provides compelling evidence for convergent evolution of monoterpenoid tetrahydroisoquinoline alkaloid biosynthetic pathways [17] [18]. This taxonomic distribution pattern suggests that the biosynthetic machinery for demethylalangiside production has evolved independently in multiple plant lineages, highlighting the compound's potential adaptive significance.

Within the Rubiaceae family, demethylalangiside has been definitively identified in multiple Ophiorrhiza species, representing the first documented occurrence of monoterpenoid tetrahydroisoquinoline alkaloids within this genus [19] [18]. Ophiorrhiza nutans, collected from Thailand, contains demethylalangiside as one of the principal alkaloid components alongside 5-carboxystrictosidine, alangiside, and isoalangiside [18]. This co-occurrence pattern indicates shared biosynthetic pathways between Rubiaceae and Alangiaceae for the production of monoterpenoid tetrahydroisoquinoline alkaloids.

Ophiorrhiza trichocarpon similarly contains demethylalangiside in association with a diverse array of monoterpenoid indole alkaloid glycosides, including the novel ophiorrhisides A through F and dolichantoside [19]. The simultaneous occurrence of both monoterpenoid indole and monoterpenoid tetrahydroisoquinoline alkaloids within the same plant species represents a unique biochemical phenomenon that challenges traditional understanding of alkaloid biosynthetic specialization.

The biosynthetic pathway for demethylalangiside production in Ophiorrhiza species follows the same fundamental biochemical logic observed in Alangium species, involving the condensation of dopamine with secologanin through a Pictet-Spengler reaction mechanism [18]. However, the specific enzymatic modifications leading to demethylalangiside formation appear to utilize distinct monoterpene precursors in Rubiaceae compared to Alangiaceae, suggesting parallel evolution of related but distinct biosynthetic routes.

In the Adoxaceae family, demethylalangiside has been isolated from Sambucus chinensis, marking the first identification of this compound class within the elderberry family [20] [21]. The presence of demethylalangiside in Sambucus chinensis implies potential genetic relationships between Adoxaceae and Alangiaceae, despite their taxonomic separation [20]. This finding suggests that the capacity for monoterpenoid tetrahydroisoquinoline alkaloid biosynthesis may be more phylogenetically widespread than previously recognized.

The occurrence of demethylalangiside in Kirengeshoma palmata within the Hydrangeaceae family further expands the taxonomic distribution of this compound [17] [22]. Kirengeshoma palmata contains demethylalangiside alongside loganin, sweroside, and 6-β-hydroxysweroside, indicating shared iridoid and secoiridoid biosynthetic pathways with Cornaceae and related families [17]. This distribution pattern supports molecular phylogenetic evidence for close evolutionary relationships between Hydrangeaceae, Cornaceae, and related families within the Cornales order.

Co-Occurrence with Related Alkaloids in Medicinal Plants

Demethylalangiside consistently occurs alongside structurally and biosynthetically related alkaloids, forming characteristic alkaloid profiles that vary according to plant species, tissue type, and developmental stage [2] [19] [10]. These co-occurrence patterns provide insights into the regulation of monoterpenoid tetrahydroisoquinoline alkaloid biosynthesis and suggest coordinated expression of multiple enzymatic steps within these complex biosynthetic pathways.

Alangiside and isoalangiside represent the most frequently co-occurring alkaloids with demethylalangiside across multiple plant species [2] [19] [23]. These compounds share the same core monoterpenoid tetrahydroisoquinoline structure but differ in their stereochemistry at the C-1 position and methylation patterns [23]. The consistent co-occurrence of these three alkaloids suggests that their biosynthesis proceeds through common intermediates, with final structural modifications occurring through stereoselective and regioselective enzymatic reactions.

The relationship between demethylalangiside, alangiside, and isoalangiside appears to involve enzymatic methylation and demethylation reactions that can interconvert these compounds under specific physiological conditions [24] [25]. Research has demonstrated that demethylalangiside can be converted to alangiside through O-methylation reactions, while the reverse transformation can occur through demethylation processes [25]. This metabolic flexibility suggests that plants may regulate the relative concentrations of these alkaloids in response to environmental or developmental stimuli.

Esterified derivatives of demethylalangiside, including 2'-O-trans-sinapoyldemethylalangiside and 2'-O-trans-feruloyldemethylalangiside, frequently co-occur with the parent compound in Alangium species [10] [26] [4]. These phenolic acid esters represent products of secondary modification reactions that may serve specialized biological functions, including enhanced antimicrobial activity or altered bioavailability properties.

The co-occurrence of demethylalangiside with protoemetine-type alkaloids such as 10-O-demethylprotoemetine provides evidence for shared biosynthetic origins despite significant structural differences [19] [18]. Both compound classes derive from the same fundamental Pictet-Spengler condensation reaction between dopamine and secologanin, but diverge through different cyclization and oxidation patterns that generate distinct heterocyclic frameworks.

β-carboline alkaloids including tubulosine demonstrate frequent co-occurrence with demethylalangiside in multiple Alangium species [10] [27] [28]. The biosynthetic relationship between these alkaloid classes involves the potential rearrangement of monoterpenoid tetrahydroisoquinoline intermediates to generate β-carboline structures through oxidative cyclization reactions [27]. This structural transformation represents an important branch point in alkaloid biosynthesis that contributes to the chemical diversity observed within individual plant species.

The co-occurrence patterns also extend to classical ipecac alkaloids such as cephaeline and emetine in species that produce both monoterpenoid tetrahydroisoquinoline and traditional tetrahydroisoquinoline alkaloids [2] [27] [28]. These alkaloids share biosynthetic precursors but follow distinct cyclization patterns that generate different ring systems and stereochemical arrangements.

Geographic and Ecological Factors in Compound Accumulation

The distribution and accumulation of demethylalangiside demonstrates clear correlations with specific geographic regions, ecological habitats, and environmental conditions that influence both plant species distribution and secondary metabolite biosynthesis [12] [8] [29]. These patterns reflect the complex interplay between genetic factors, environmental stimuli, and adaptive responses that shape phytochemical diversity across different biogeographic regions.

Southeast Asian regions, encompassing Thailand, Malaysia, Indonesia, and surrounding areas, represent the primary center of demethylalangiside diversity and abundance [12] [13] [29]. This region supports the highest species richness of Alangium taxa and demonstrates the greatest structural diversity of monoterpenoid tetrahydroisoquinoline alkaloids [13]. The tropical climate characterized by high humidity, distinct wet and dry seasons, and minimal temperature variation appears to favor the biosynthetic production of demethylalangiside and related compounds.

Elevation gradients significantly influence demethylalangiside accumulation patterns, with optimal production occurring at elevations ranging from sea level to 1500 meters in Southeast Asian habitats [12] [13]. Alangium longiflorum populations demonstrate preferential distribution in mixed dipterocarp forests between 0-1200 meters elevation, with 78% of collections originating from lowland areas below 500 meters [13]. This elevation preference correlates with specific microclimate conditions including consistent moisture availability and protection from extreme temperature fluctuations.

The Indian Subcontinent presents a contrasting ecological context for demethylalangiside-producing species, with Alangium salviifolium demonstrating remarkable adaptation to semi-arid and drought-prone environments [29] [30]. These populations typically occur in dry regions, plains, and low hills up to 2000 meters elevation, often establishing along roadsides and disturbed habitats [29]. The ability to maintain demethylalangiside biosynthesis under water-limited conditions suggests that this compound may serve protective functions against abiotic stress.

East Asian populations, including China and Japan, support demethylalangiside-producing species across the broadest elevation range, extending from sea level to 3000 meters in Himalayan regions [8] [9] [31]. Alangium chinense demonstrates particular ecological plasticity, establishing in both disturbed lowland forests and montane environments [9]. The temperate to subtropical climate conditions in these regions appear to select for different alkaloid profiles compared to tropical populations, potentially reflecting adaptive responses to seasonal temperature variation and photoperiod changes.

Tropical African populations of Alangium chinense occur primarily in disturbed forest environments and forest edge habitats, indicating tolerance for anthropogenic habitat modification [8] [9]. The African populations maintain demethylalangiside production despite significant geographic isolation from Asian populations, suggesting strong selective pressure for maintaining this biosynthetic capacity across diverse environmental contexts.

Forest disturbance and habitat fragmentation demonstrate complex effects on demethylalangiside accumulation patterns [12] [32]. While some species such as Alangium chinense appear to benefit from moderate disturbance that creates forest edge conditions, others such as Alangium longiflorum show reduced alkaloid diversity in heavily fragmented landscapes [12] [32]. These patterns suggest that intermediate levels of habitat disturbance may optimize conditions for secondary metabolite production, while severe fragmentation disrupts the ecological processes that support alkaloid biosynthesis.

Soil chemistry and nutrient availability influence demethylalangiside production through their effects on plant mineral nutrition and physiological stress responses [33]. Populations growing on nutrient-poor soils often demonstrate enhanced alkaloid production, consistent with the general pattern of increased secondary metabolite biosynthesis under resource limitation [33]. The association of many Alangium species with riverine environments suggests that periodic flooding and associated changes in soil chemistry may serve as environmental cues that trigger alkaloid biosynthesis.

Seasonal variation in demethylalangiside accumulation correlates with reproductive phenology and resource allocation patterns [29] [30]. Peak alkaloid concentrations typically occur during flowering and early fruit development periods, suggesting coordination between reproductive investment and chemical defense strategies [29]. The deciduous habit of many Alangium species creates distinct seasonal patterns of alkaloid accumulation, with maximum concentrations occurring during periods of active growth and minimum levels during dormancy.

Climate change impacts on demethylalangiside distribution patterns are becoming increasingly evident through shifts in species ranges and altered alkaloid production levels [33] [34]. Rising temperatures and changing precipitation patterns appear to favor range expansion of some species while constraining others, potentially leading to significant changes in the global distribution of demethylalangiside-producing plants over the coming decades.